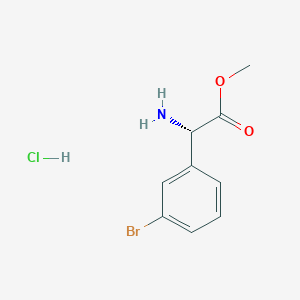
rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans (Rac-MPC) is a novel chiral compound that has recently been identified as a potential drug candidate for various medical applications. Rac-MPC is a member of the piperazine family of compounds, which are known to have a wide range of biological activities. Rac-MPC has been studied in numerous pre-clinical and clinical trials, and the results of these studies have demonstrated its potential as a therapeutic agent. In
科学研究应用
Rac-MPC has been studied extensively in pre-clinical and clinical trials. In pre-clinical studies, Rac-MPC has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral effects. Rac-MPC has also been shown to have potential as an antineoplastic agent, and it has been studied as a potential treatment for various types of cancer. In addition, Rac-MPC has been studied as a potential treatment for neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用机制
The mechanism of action of Rac-MPC is not yet fully understood. However, it is believed that Rac-MPC binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that result in the desired biological effects. Rac-MPC has been shown to bind to the CB2 receptor, which is involved in the regulation of inflammation and pain. Rac-MPC has also been found to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
Rac-MPC has been shown to have a wide range of biochemical and physiological effects. Rac-MPC has been found to have anti-inflammatory effects, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Rac-MPC has also been found to have anti-bacterial, anti-fungal, and anti-viral effects, which is believed to be due to its ability to inhibit the growth of certain bacteria, fungi, and viruses. In addition, Rac-MPC has been found to have anti-cancer effects, which is believed to be due to its ability to inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
Rac-MPC has several advantages and limitations for lab experiments. One of the main advantages of using Rac-MPC in lab experiments is its high solubility in aqueous solutions, which makes it easy to work with and measure in the laboratory. Another advantage is that Rac-MPC is stable at room temperature, which makes it easy to store and use in experiments. However, one of the main limitations of using Rac-MPC in experiments is that it is very expensive, which can make it difficult to purchase in large quantities. Additionally, Rac-MPC has a relatively short shelf life, which can make it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for Rac-MPC research. One potential area of research is in the development of more effective formulations of Rac-MPC for medical applications. Additionally, further research is needed to better understand the mechanism of action of Rac-MPC and to identify new potential therapeutic applications for Rac-MPC. Additionally, further research is needed to identify potential adverse effects of Rac-MPC and to develop more effective methods of synthesis and delivery. Finally, further research is needed to identify potential drug interactions and to develop methods to reduce the cost of Rac-MPC for medical use.
合成方法
Rac-MPC can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of pyridine-3-carboxaldehyde and the corresponding piperazine-2-carboxylic acid. This reaction produces a pyridine-3-ylpiperazine-2-carboxylate intermediate, which is then treated with methyl iodide to form Rac-MPC. Other methods of synthesis include the reaction of piperazine-2-carboxylic acid with methyl iodide and the reaction of pyridine-3-carboxaldehyde with piperazine-2-carboxylic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans involves the reaction of a pyridine derivative with a piperazine derivative, followed by the addition of a methyl group and an oxo group to the resulting compound.", "Starting Materials": [ "3-pyridinecarboxylic acid", "2,3-dichloropiperazine", "methyl magnesium bromide", "sodium hydride", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "3-pyridinecarboxylic acid is reacted with thionyl chloride to form 3-pyridinecarboxylic acid chloride.", "2,3-dichloropiperazine is reacted with sodium hydride to form 2,3-dichloropiperazine-1-carboxylic acid.", "The 3-pyridinecarboxylic acid chloride and 2,3-dichloropiperazine-1-carboxylic acid are reacted together in the presence of triethylamine to form (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid.", "The (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid is reacted with methyl magnesium bromide to form (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid methyl ester.", "The (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid methyl ester is reacted with acetic anhydride and acetic acid to form rac-methyl (2R,3S)-5-acetoxy-3-(pyridin-3-yl)piperazine-2-carboxylate.", "The rac-methyl (2R,3S)-5-acetoxy-3-(pyridin-3-yl)piperazine-2-carboxylate is reduced with sodium borohydride in the presence of ethanol to form rac-methyl (2R,3S)-5-hydroxy-3-(pyridin-3-yl)piperazine-2-carboxylate.", "The rac-methyl (2R,3S)-5-hydroxy-3-(pyridin-3-yl)piperazine-2-carboxylate is reacted with hydrochloric acid to form rac-methyl (2R,3S)-5-chloro-3-(pyridin-3-yl)piperazine-2-carboxylate.", "The rac-methyl (2R,3S)-5-chloro-3-(pyridin-3-yl)piperazine-2-carboxylate is reacted with sodium hydroxide in the presence of diethyl ether to form rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans." ] } | |
CAS 编号 |
2741668-50-6 |
产品名称 |
rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans |
分子式 |
C11H13N3O3 |
分子量 |
235.2 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



